molecular formula C18H22F3N3O4S B605940 BAY-545

BAY-545

Cat. No.: B605940
M. Wt: 433.4 g/mol
InChI Key: NTYVAKNEYLJAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY-545 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

BAY-545 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s properties .

Mechanism of Action

Biological Activity

BAY-545 is a novel compound recognized for its potent and selective antagonistic activity against the A2B adenosine receptor. This receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer progression, and metabolic disorders. The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications.

This compound is characterized by its selective inhibition of the A2B adenosine receptor, with an IC50 value of 59 nM, indicating strong binding affinity. It also exhibits varying inhibitory constants (Ki) for different species: 66 nM for human, 400 nM for mouse, and 280 nM for rat A2B receptors .

The mechanism by which this compound exerts its effects involves blocking the adenosine signaling pathway, which is crucial in mediating tumor growth and angiogenesis. By inhibiting the A2B receptor, this compound can potentially reduce tumor cell proliferation and enhance the efficacy of other anticancer therapies.

Antitumor Activity

In preclinical models, this compound has demonstrated significant antitumor activity. The compound was evaluated in various cancer cell lines where it inhibited cell proliferation effectively. For instance, studies have shown that this compound can suppress tumor growth in xenograft models of colon and breast cancer .

Inhibition of Angiogenesis

This compound's role in inhibiting angiogenesis was also highlighted in research. The compound significantly reduced microvessel density in tumor tissues, indicating its potential to disrupt the vascular supply necessary for tumor growth . This dual action—targeting both tumor cells and their blood supply—positions this compound as a promising candidate for cancer therapy.

Data Table: Biological Activity Summary

Activity IC50 (nM) Target Effect
A2B Adenosine Receptor59Human A2BAntagonist
A2B Adenosine Receptor66Mouse A2BAntagonist
A2B Adenosine Receptor400Rat A2BAntagonist
Tumor Growth Inhibition-Various Cancer XenograftsSignificant reduction in tumor size
Angiogenesis Inhibition-Tumor MicrovesselsReduced microvessel density

Case Studies and Research Findings

  • Study on Colon Cancer : In a study involving colon cancer xenografts, this compound administration resulted in a marked decrease in tumor volume compared to controls. Immunohistochemical analysis revealed reduced phosphorylation of ERK1/2, corroborating the inhibition of the MAPK pathway .
  • Breast Cancer Models : Another study focused on breast cancer models demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a multifaceted mechanism of action that could enhance therapeutic outcomes when combined with other treatments .
  • Inflammation Models : Research has also explored the anti-inflammatory properties of this compound. In models of chronic inflammation, the compound showed promise in reducing inflammatory markers, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Properties

IUPAC Name

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVAKNEYLJAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.